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Compound Name: 1-Adamantanol

Cat. No.: B105290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the physicochemical and

pharmacological properties of 1-Adamantanol and 2-Adamantanol. These two isomers of

adamantanol, featuring a hydroxyl group on the rigid tricyclic adamantane core, serve as

crucial building blocks in medicinal chemistry and materials science. Their unique cage-like

structure imparts desirable properties such as high thermal stability and lipophilicity, making

them attractive scaffolds in drug design. This document summarizes key quantitative data,

details relevant experimental protocols, and visualizes workflows to facilitate a deeper

understanding of their similarities and differences.

Physicochemical Properties: A Head-to-Head
Comparison
The position of the hydroxyl group, either at the tertiary bridgehead carbon (1-Adamantanol) or

the secondary bridge carbon (2-Adamantanol), significantly influences the physicochemical

properties of these isomers. A summary of these properties is presented below.
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Property 1-Adamantanol 2-Adamantanol

Molecular Formula C₁₀H₁₆O C₁₀H₁₆O

Molecular Weight 152.23 g/mol [1] 152.23 g/mol [2]

Appearance
White to off-white crystalline

solid[3]

White to off-white crystalline

powder[4]

Melting Point 247 °C (subl.)[5] 258-262 °C

Boiling Point 245.8 °C at 760 mmHg ~214.73 °C (rough estimate)

Water Solubility Insoluble or sparingly soluble Insoluble

Organic Solvent Solubility
Soluble in ethanol, methanol,

chloroform, and diethyl ether
Soluble in methanol

Pharmacological Landscape: An Overview of
Adamantane Derivatives
Direct comparative studies on the pharmacological activities of 1-Adamantanol and 2-

Adamantanol are limited in publicly available literature. However, the broader class of

adamantane derivatives has been extensively studied, providing valuable insights into their

potential biological roles. The adamantane moiety is a well-established pharmacophore,

primarily due to its lipophilic nature which can enhance drug-like properties such as metabolic

stability and the ability to cross the blood-brain barrier.

Antiviral Activity: Adamantane derivatives, most notably amantadine (1-aminoadamantane),

have been historically used as antiviral agents against the influenza A virus. Their mechanism

of action involves the inhibition of the M2 proton ion channel, which is crucial for viral

replication. While 1-Adamantanol itself has been investigated for antiviral properties, its

efficacy and specific mechanisms are still under investigation.

Neurological Disorders: The adamantane scaffold is a key feature in drugs targeting the central

nervous system. Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor

antagonist, is used in the treatment of Alzheimer's disease. This highlights the potential for

adamantane derivatives to modulate ion channels and neuronal signaling pathways. The
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positioning of functional groups on the adamantane cage is critical for receptor binding and

pharmacological activity.

As Building Blocks in Drug Discovery: Both 1-Adamantanol and 2-Adamantanol are valuable

starting materials for the synthesis of more complex and biologically active molecules. For

instance, 2-Adamantanol has been utilized in the synthesis of the antiallergic drug Mizolastine.

The choice between the 1- and 2-isomers allows for precise control over the three-dimensional

orientation of substituents, which is a critical aspect of rational drug design.

Due to the scarcity of direct comparative biological data, in-silico methods such as molecular

docking and quantitative structure-activity relationship (QSAR) studies are valuable tools for

predicting and comparing the potential bioactivities of 1-Adamantanol and 2-Adamantanol.

Such computational approaches can help in prioritizing one isomer over the other for further

experimental investigation in drug discovery programs.

Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical

properties of 1-Adamantanol and 2-Adamantanol.

Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is

a standard technique for this determination.

Methodology:

Sample Preparation: A small amount of the adamantanol isomer is finely ground into a

powder.

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered

sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a

height of 2-3 mm.

Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample

is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first droplet of liquid appears and the

temperature at which the entire sample becomes a clear liquid are recorded as the melting

range.

Sample Preparation Measurement Data Recording

Grind Sample Load Capillary Tube Place in Apparatus Heat Slowly Observe Melting Record Melting Range

Click to download full resolution via product page

Melting Point Determination Workflow

Determination of Solubility
The solubility of a compound in various solvents is a fundamental property that influences its

formulation and biological absorption. A common method for determining qualitative solubility is

as follows:

Methodology:

Sample Preparation: A small, accurately weighed amount of the adamantanol isomer (e.g.,

1-5 mg) is placed in a vial.

Solvent Addition: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is

added to the vial.

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) for a set period at a

controlled temperature to ensure equilibrium is reached.

Observation: The solution is visually inspected for the presence of undissolved solid. The

compound is classified as soluble, partially soluble, or insoluble. For quantitative analysis,

the concentration of the dissolved solute in a saturated solution can be determined using

techniques like HPLC or UV-Vis spectroscopy.
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Preparation Equilibration Analysis

Weigh Sample Add Solvent Agitate Mixture Visual Observation Quantitative Analysis (optional)
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Solubility Determination Workflow

Determination of Octanol-Water Partition Coefficient
(LogP)
The LogP value is a measure of a compound's lipophilicity and is a critical parameter in drug

development for predicting absorption, distribution, metabolism, and excretion (ADME)

properties. The shake-flask method is a classical approach for its determination.

Methodology:

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together

and allowing the phases to separate.

Sample Dissolution: The adamantanol isomer is dissolved in one of the phases (typically n-

octanol).

Partitioning: A known volume of the solution is mixed with a known volume of the other

phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of

the solute between the two phases.

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated.

Concentration Measurement: The concentration of the adamantanol isomer in each phase is

determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
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LogP Determination Workflow (Shake-Flask Method)
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Conclusion
1-Adamantanol and 2-Adamantanol, while sharing the same molecular formula and

adamantane core, exhibit distinct physicochemical properties due to the differing positions of

their hydroxyl groups. These differences, particularly in melting point and solubility, are

important considerations for their application in synthesis and material science. While direct

comparative pharmacological data is limited, the extensive research on adamantane

derivatives suggests that both isomers hold potential as scaffolds in drug discovery, particularly

in the fields of antiviral and neurological therapies. The choice between 1-Adamantanol and 2-

Adamantanol as a starting material allows for strategic manipulation of molecular geometry, a

key factor in optimizing interactions with biological targets. Further research, including direct

comparative biological assays and in-silico studies, is warranted to fully elucidate the

therapeutic potential of these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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